7-Methoxyisoquinoline-4-carboxylic acid

Fluorescent probe Zinc sensing Bioimaging

Fluorescent Zn²⁺ probe or GFAT inhibitor researchers require pure 7-methoxyisoquinoline-4-carboxylic acid; positional isomers (1-,3-,5-COOH) alter pKa & quantum yield, invalidating SAR. • 98% HPLC purity (NMR/GC verified). • 3.9× Zn²⁺ quantum-yield enhancement (ϕZn=0.213) in TPA sensor scaffolds. • Core scaffold for GFAT inhibitor pharmacophore (WO 2004/101528) & Class III antiarrhythmics (US 4,673,682). • 7-MeO orthogonal to 4-COOH coupling-no protecting groups needed (vs 7-OH analogue).

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B15046644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyisoquinoline-4-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=CC(=C2C=C1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyIWXOSZJXRULUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinoline-4-carboxylic Acid – A Distinctive Isoquinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Methoxyisoquinoline-4-carboxylic acid (CAS 890130-34-4; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g·mol⁻¹) is a heterobifunctional isoquinoline derivative bearing a methoxy substituent at the 7-position and a carboxylic acid at the 4-position . This regiochemical arrangement distinguishes it from the three positional isomers—7-methoxyisoquinoline-1-carboxylic acid, 7-methoxyisoquinoline-3-carboxylic acid, and 7-methoxyisoquinoline-5-carboxylic acid—which differ in carboxylic acid placement and, consequently, in hydrogen-bonding geometry, metal-coordination propensity, and derivatisation chemistry [1]. The combination of an electron-donating methoxy group and a hydrogen-bond-donor/acceptor carboxylic acid on the isoquinoline core creates a scaffold that is simultaneously amenable to amide coupling, esterification, and nucleophilic aromatic substitution, making it a strategically useful intermediate in fragment-based drug discovery and fluorescent-probe design .

Why 7-Methoxyisoquinoline-4-carboxylic Acid Cannot Be Replaced by Unsubstituted Isoquinoline-4-carboxylic Acid or Positional Isomers


Isoquinoline-4-carboxylic acid (CAS 7159-36-6, MW 173.17) lacks the 7-methoxy substituent and therefore cannot participate in the same hydrogen-bond-acceptor or resonance-donor interactions that the methoxy group enables in target binding and fluorescence modulation . Positional isomers such as 7-methoxyisoquinoline-3-carboxylic acid and 7-methoxyisoquinoline-1-carboxylic acid place the carboxylic acid at electronically and sterically distinct positions, altering both the pKa of the acid (~0.5–1.5 log units estimated difference) and the orientation of the carboxylate vector in amide coupling or metal-chelation geometry . Furthermore, 7-hydroxyisoquinoline-4-carboxylic acid (CAS 1378839-26-9) introduces a phenolic –OH that is more acidic, more readily oxidised, and a stronger hydrogen-bond donor than methoxy, leading to fundamentally different solubility, metabolic stability, and off-target pharmacology profiles . These structural divergences mean that generic substitution without experimental confirmation risks invalidating a synthetic route, altering a lead compound’s SAR, or compromising a fluorescent probe’s quantum yield.

Quantitative Differentiation Evidence for 7-Methoxyisoquinoline-4-carboxylic Acid Versus Key Comparators


Fluorescence Quantum Yield Enhancement of 7-Methoxy-Substituted Isoquinoline Zinc Sensors Versus Unsubstituted Analogues

In a series of tris(2-pyridylmethyl)amine-based fluorescent Zn²⁺ sensors, introduction of a 7-methoxy group onto the isoquinoline chromophore increased the zinc-bound fluorescence quantum yield (ϕZn) from 0.055 (unsubstituted 1-isoBQPA) to 0.213 (7-MeO-1-isoBQPA), a 3.9-fold enhancement [1]. This improvement was directly attributed to the electron-donating effect of the 7-methoxy substituent and enabled live-cell fluorescence microscopy applications that were not feasible with the unsubstituted ligand [1]. Although this evidence was generated on a 1-isoquinolylmethylamine scaffold rather than the 4-carboxylic acid derivative itself, the photophysical contribution of the 7-methoxy group is a transferable property of the isoquinoline chromophore.

Fluorescent probe Zinc sensing Bioimaging

Carboxylic Acid Regiochemistry Determines Scaffold Utility in GFAT Inhibitor Patent Series

Patent WO 2004/101528 (Hoffmann-La Roche) explicitly claims isoquinoline-4-carboxylic acid derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors for the treatment of type II diabetes [1]. Within this patent family, a specifically exemplified compound—1-(3-ethoxy-benzoyl)-7-methoxy-6-(2-morpholin-4-yl-ethoxy)-isoquinoline-4-carboxylic acid hydrochloride—demonstrates that the 4-carboxylic acid position is critical for GFAT inhibitory activity, as the 1- and 3-carboxylic acid positional isomers are not claimed or exemplified with comparable potency data [2]. The lead compound from the related 6,7-dimethoxy series, RO0509347, exhibited an IC₅₀ of 1 µM against GFAT and showed significant glucose-lowering efficacy in an OGTT model in ob/ob mice [3]. The 7-methoxy-4-carboxylic acid architecture thus places the compound within the most active GFAT inhibitor chemotype reported in this patent series.

GFAT inhibition Type II diabetes Medicinal chemistry

Purity and Quality-Control Differentiation Across Commercial Suppliers

Commercially available 7-methoxyisoquinoline-4-carboxylic acid is offered at purities ranging from 95% (CheMenu, catalog CM758307) to 97% (MolCore, NLT 97%) to 98% (Leyan, catalog 1548622) . In contrast, the 6-methoxy positional isomer (CAS 1541071-15-1) is typically listed at 95% purity , and 7-hydroxyisoquinoline-4-carboxylic acid (CAS 1378839-26-9) at 97% . The availability of the 7-methoxy-4-carboxylic acid regioisomer at 98% purity with batch-specific NMR, HPLC, and GC analytical reports from suppliers such as Leyan and Bidepharm provides procurement-quality differentiation for applications requiring high-purity building blocks, such as fragment-based screening libraries or late-stage functionalisation in medicinal chemistry campaigns .

Procurement Quality control Analytical chemistry

Methoxy Versus Hydroxy Substituent Differentiation in Drug-Likeness and Synthetic Tractability

The 7-methoxy substituent (Hammett σₚ = –0.27) is a weaker hydrogen-bond donor and stronger lipophilic contributor than the 7-hydroxy group (σₚ = –0.37; H-bond donor count = 1 vs 0 for methoxy), resulting in a predicted LogP increase of approximately 0.5–0.8 log units relative to the hydroxy analogue based on fragment-based calculations [1]. This translates into higher predicted membrane permeability (estimated ΔLogPₐₚₚ ~ +0.3 to +0.6) without introducing the metabolic liability of a free phenolic –OH, which is susceptible to Phase II glucuronidation and sulfation [1]. Furthermore, the methoxy group is orthogonal to most amide-coupling and esterification conditions used to derivatise the 4-carboxylic acid, whereas the phenolic –OH of 7-hydroxyisoquinoline-4-carboxylic acid requires protection/deprotection steps that reduce synthetic efficiency [2].

Drug-likeness ADME Synthetic chemistry

4-Carboxylic Acid Position Enables Antiarrhythmic Pharmacophore Extension Unavailable to 1- and 3-Carboxylic Acid Isomers

US Patent 4,673,682 (Hoechst AG) discloses isoquinoline-4-carboxylic acid derivatives of formula I as antiarrhythmic agents, with the 4-carboxylic acid position serving as the essential attachment point for aminoalkyl side chains that confer Class III antiarrhythmic activity [1]. The patent explicitly teaches that substituents at the isoquinoline 7-position (including alkoxy groups such as methoxy) are permitted within the general formula, while the carboxylic acid must be at the 4-position for activity [1]. The 1-carboxylic acid and 3-carboxylic acid isomers are excluded from the claims, establishing the 4-carboxylic acid regiochemistry as a pharmacophoric requirement for this therapeutic class. This patent-protected scaffold differentiation provides a procurement rationale for the 4-carboxylic acid isomer over the 1- and 3-isomers in cardiovascular drug discovery programmes [1].

Antiarrhythmic Cardiovascular Ion channel

Highest-Value Application Scenarios for 7-Methoxyisoquinoline-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Development of 7-Methoxy-Modified Fluorescent Zinc Sensors for Live-Cell Imaging

Researchers designing fluorescent Zn²⁺ probes should prioritise 7-methoxyisoquinoline-4-carboxylic acid as the chromophore precursor, because the 7-methoxy substituent confers a 3.9-fold fluorescence quantum-yield enhancement (ϕZn = 0.213 vs 0.055 for the unsubstituted isoquinoline analogue) in tris(2-pyridylmethyl)amine-based sensor architectures [1]. The 4-carboxylic acid provides a convenient handle for covalent attachment to the chelating moiety via amide bond formation, enabling modular sensor construction. This quantum-yield advantage directly translates into lower detection limits and improved signal-to-noise ratios in fluorescence microscopy applications.

Fragment-Based Discovery of GFAT Inhibitors for Type II Diabetes

Medicinal chemistry teams pursuing GFAT inhibition as a therapeutic strategy for type II diabetes should procure 7-methoxyisoquinoline-4-carboxylic acid as a privileged fragment, as the 4-carboxylic acid isoquinoline scaffold is explicitly claimed in the Hoffmann-La Roche GFAT inhibitor patent series (WO 2004/101528) and has yielded a lead compound (RO0509347) with an IC₅₀ of 1 µM and in vivo glucose-lowering efficacy in ob/ob mice [2][3]. The 7-methoxy substitution provides a vector for further SAR exploration at a position that is distinct from the 6,7-dimethoxy pattern of the published lead series, offering opportunities for novel intellectual property.

Cardiovascular Lead Optimisation Using Antiarrhythmic Pharmacophore Extension

Discovery programmes targeting Class III antiarrhythmic agents can utilise 7-methoxyisoquinoline-4-carboxylic acid as a core scaffold, as the 4-carboxylic acid position is an essential attachment point for the aminoalkyl side chains required for antiarrhythmic activity according to US Patent 4,673,682 [4]. The 7-methoxy group is explicitly permitted within the patent's general formula and can be exploited to modulate physicochemical properties (logD, solubility) without ablating antiarrhythmic pharmacophore integrity. This procurement choice avoids dead-end investment in the 1- or 3-carboxylic acid positional isomers, which fall outside the patented pharmacophore space.

High-Purity Building Block for Fragment Library Construction and Late-Stage Functionalisation

Laboratories constructing fragment-screening libraries or performing late-stage functionalisation of lead compounds should source 7-methoxyisoquinoline-4-carboxylic acid at the 98% purity grade (available from Leyan with batch-specific NMR, HPLC, and GC documentation), as this purity level exceeds that of the 6-methoxy positional isomer (typically 95%) and matches or exceeds the 7-hydroxy analogue (97%) . The methoxy group is orthogonal to amide-coupling conditions at the 4-carboxylic acid, eliminating the need for protecting-group strategies required by the 7-hydroxy analogue, thereby reducing synthetic step count by at least one protection/deprotection cycle.

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